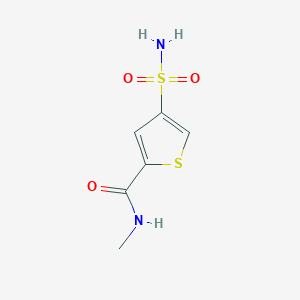

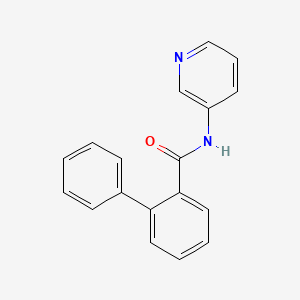

![molecular formula C13H14ClN3O2 B5503446 N-{1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide](/img/structure/B5503446.png)

N-{1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related oxadiazole compounds involves multiple steps, including the transformation of starting materials into intermediates such as butanoic acid and its derivatives, followed by nucleophilic substitution reactions to achieve the final oxadiazole scaffolds. For example, Nazir et al. (2018) detailed the synthesis of indole-based oxadiazole compounds, providing insight into the methodology that could be applicable for synthesizing compounds like "N-{1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide" (Nazir et al., 2018).

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is confirmed through spectral and elemental analysis. This confirmation is crucial for understanding the compound's chemical behavior and potential interactions. For instance, the structure of N-substituted derivatives was elucidated using spectral analysis techniques, indicating the importance of these methods in determining the molecular structure of oxadiazole compounds (Rehman et al., 2018).

Chemical Reactions and Properties

Oxadiazole derivatives undergo various chemical reactions, contributing to their wide range of biological activities. The synthesis processes often involve the reaction of different electrophiles and nucleophiles to create novel scaffolds. These reactions are pivotal for the functional diversification of oxadiazole compounds and their biological significance (Abbasi et al., 2020).

Physical Properties Analysis

The physical properties, such as crystal structure and stability, are key for the practical application of these compounds. The crystallographic analysis provides insights into the compound's solid-state structure, which is essential for understanding its reactivity and interaction with biological targets. For example, the crystal structure of related compounds has been analyzed to determine their stability and potential as herbicidal agents (Liu et al., 2007).

Chemical Properties Analysis

The chemical properties of oxadiazole derivatives, including their reactivity, potential as enzyme inhibitors, and interaction with other molecules, are influenced by their molecular structure. Studies have shown that oxadiazole compounds exhibit significant inhibitory activity against various enzymes, highlighting their chemical reactivity and potential therapeutic applications (Nazir et al., 2018).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Research has demonstrated the synthesis and characterization of various oxadiazole derivatives, including compounds similar to N-{1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide. These compounds are synthesized through different chemical reactions and characterized using spectral and elemental analysis. For instance, novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides have been synthesized, showing potent urease inhibition activity. These compounds were structurally confirmed through spectral and elemental analysis, indicating their potential as valuable therapeutic agents in drug design programs (Nazir et al., 2018).

Biological Activities and Therapeutic Potential

Urease Inhibition :

- The synthesized oxadiazole derivatives, including indole-based scaffolds, have shown significant in vitro inhibitory potential against the urease enzyme, suggesting their utility in treating related diseases (Nazir et al., 2018).

Anticancer and Antimicrobial Activities :

- Other studies have explored the anticancer and antimicrobial potential of oxadiazole derivatives. For example, the synthesis and evaluation of heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives as potential drug candidates for Alzheimer's disease have been conducted. These compounds exhibited enzyme inhibition activity against acetylcholinesterase (AChE), highlighting their validity as new drug candidates (Rehman et al., 2018).

Herbicidal Activity :

- The herbicidal activity of certain oxadiazole derivatives has also been investigated, with compounds showing effectiveness in this area. This indicates the versatility of these compounds in various applications beyond therapeutic uses (Liu et al., 2008).

Enzyme Inhibition for Therapeutic Applications :

- The enzyme inhibitory kinetics of these compounds, including competitive inhibition with low Ki values, have been studied, providing insights into their mechanism of action and potential therapeutic applications (Nazir et al., 2018).

Propiedades

IUPAC Name |

N-[1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3O2/c1-3-11(18)15-8(2)13-16-12(17-19-13)9-6-4-5-7-10(9)14/h4-8H,3H2,1-2H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXHLSFAVDKGDLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC(C)C1=NC(=NO1)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-cyclopropyl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5503369.png)

![(3R*,4R*)-4-amino-1-{2-[4-(1H-imidazol-1-yl)butoxy]benzyl}piperidin-3-ol](/img/structure/B5503370.png)

![3-cyclohexyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}propanamide](/img/structure/B5503377.png)

![5-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid](/img/structure/B5503379.png)

![N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}acetamide](/img/structure/B5503392.png)

![4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5503399.png)

![N-cycloheptyl-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5503417.png)

![5-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2-methylphenol](/img/structure/B5503424.png)